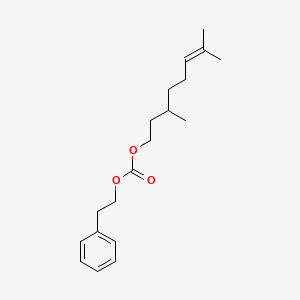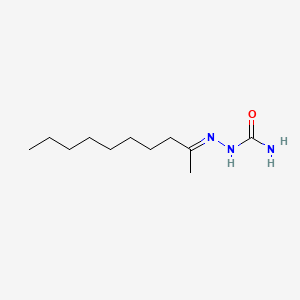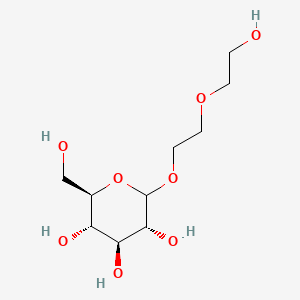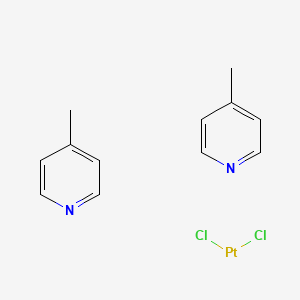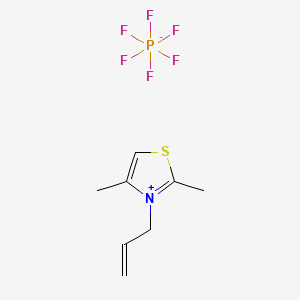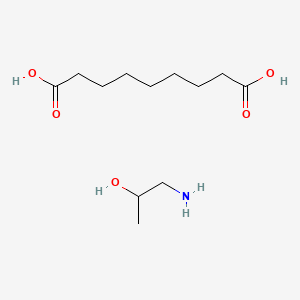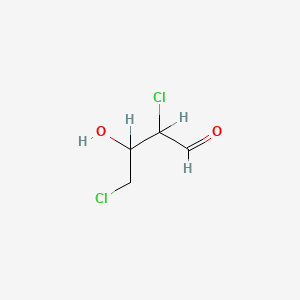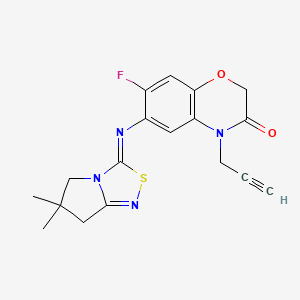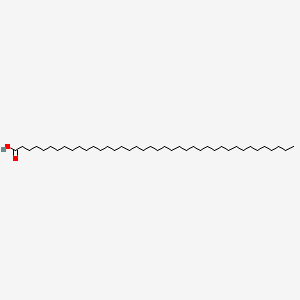
(E)-2,6-Dimethyloct-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,6-Dimethyloct-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol characterized by the presence of a double bond between the third and fourth carbon atoms in its carbon chain, and two methyl groups attached to the second and sixth carbon atoms. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethyloct-3-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,6-dimethyloct-2-en-4-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,6-Dimethyloct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 2,6-Dimethyloct-3-en-2-one or 2,6-Dimethyloct-3-enoic acid.
Reduction: 2,6-Dimethyloctan-2-ol.
Substitution: 2,6-Dimethyloct-3-en-2-yl chloride.
Applications De Recherche Scientifique
(E)-2,6-Dimethyloct-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
Mécanisme D'action
The mechanism by which (E)-2,6-Dimethyloct-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with olfactory receptors, leading to the perception of its odor. In medicinal applications, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloctan-2-ol: A saturated analog of (E)-2,6-Dimethyloct-3-en-2-ol.
2,6-Dimethyloct-3-en-2-one: An oxidized form of the compound.
2,6-Dimethyloct-3-enoic acid: Another oxidized derivative.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties, such as its reactivity and odor profile, making it valuable in various applications.
Propriétés
Numéro CAS |
84282-48-4 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(E)-2,6-dimethyloct-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h6,8-9,11H,5,7H2,1-4H3/b8-6+ |
Clé InChI |
MPNPHWUUIRXMIS-SOFGYWHQSA-N |
SMILES isomérique |
CCC(C)C/C=C/C(C)(C)O |
SMILES canonique |
CCC(C)CC=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
